Cas no 2137069-72-6 (1-Pyrrolidinecarboxylic acid, 3-[(2E)-1-oxo-2-buten-1-yl]-, 1,1-dimethylethyl ester, (3S)-)

The compound (3S)-1-Pyrrolidinecarboxylic acid, 3-[(2E)-1-oxo-2-buten-1-yl]-, 1,1-dimethylethyl ester is a chiral pyrrolidine derivative with potential applications in organic synthesis and pharmaceutical research. Its tert-butyl ester group enhances stability and facilitates handling, while the α,β-unsaturated carbonyl moiety offers reactivity for conjugate addition or cyclization reactions. The stereocenter at the 3-position ensures enantioselective utility in asymmetric synthesis. This intermediate is particularly valuable for constructing complex heterocycles or bioactive molecules, where precise stereocontrol is critical. Its structural features make it suitable for use in peptide mimetics or as a building block in medicinal chemistry. Proper storage under inert conditions is recommended to preserve its integrity.
1-Pyrrolidinecarboxylic acid, 3-[(2E)-1-oxo-2-buten-1-yl]-, 1,1-dimethylethyl ester, (3S)- structure
2137069-72-6 structure
Product name:1-Pyrrolidinecarboxylic acid, 3-[(2E)-1-oxo-2-buten-1-yl]-, 1,1-dimethylethyl ester, (3S)-
CAS No:2137069-72-6
MF:C13H21NO3
MW:239.310744047165
CID:5293683

1-Pyrrolidinecarboxylic acid, 3-[(2E)-1-oxo-2-buten-1-yl]-, 1,1-dimethylethyl ester, (3S)- Chemical and Physical Properties

Names and Identifiers

    • 1-Pyrrolidinecarboxylic acid, 3-[(2E)-1-oxo-2-buten-1-yl]-, 1,1-dimethylethyl ester, (3S)-
    • Inchi: 1S/C13H21NO3/c1-5-6-11(15)10-7-8-14(9-10)12(16)17-13(2,3)4/h5-6,10H,7-9H2,1-4H3/b6-5+/t10-/m0/s1
    • InChI Key: XBNXCWNCDRYKLA-PORFMDCZSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CC[C@H](C(=O)/C=C/C)C1

1-Pyrrolidinecarboxylic acid, 3-[(2E)-1-oxo-2-buten-1-yl]-, 1,1-dimethylethyl ester, (3S)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-795952-0.25g
tert-butyl (3S)-3-(but-2-enoyl)pyrrolidine-1-carboxylate
2137069-72-6 95.0%
0.25g
$1038.0 2025-02-21
Enamine
EN300-795952-0.5g
tert-butyl (3S)-3-(but-2-enoyl)pyrrolidine-1-carboxylate
2137069-72-6 95.0%
0.5g
$1084.0 2025-02-21
Enamine
EN300-795952-0.05g
tert-butyl (3S)-3-(but-2-enoyl)pyrrolidine-1-carboxylate
2137069-72-6 95.0%
0.05g
$948.0 2025-02-21
Enamine
EN300-795952-0.1g
tert-butyl (3S)-3-(but-2-enoyl)pyrrolidine-1-carboxylate
2137069-72-6 95.0%
0.1g
$993.0 2025-02-21
Enamine
EN300-795952-2.5g
tert-butyl (3S)-3-(but-2-enoyl)pyrrolidine-1-carboxylate
2137069-72-6 95.0%
2.5g
$2211.0 2025-02-21
Enamine
EN300-795952-10.0g
tert-butyl (3S)-3-(but-2-enoyl)pyrrolidine-1-carboxylate
2137069-72-6 95.0%
10.0g
$4852.0 2025-02-21
Enamine
EN300-795952-5.0g
tert-butyl (3S)-3-(but-2-enoyl)pyrrolidine-1-carboxylate
2137069-72-6 95.0%
5.0g
$3273.0 2025-02-21
Enamine
EN300-795952-1.0g
tert-butyl (3S)-3-(but-2-enoyl)pyrrolidine-1-carboxylate
2137069-72-6 95.0%
1.0g
$1129.0 2025-02-21

Additional information on 1-Pyrrolidinecarboxylic acid, 3-[(2E)-1-oxo-2-buten-1-yl]-, 1,1-dimethylethyl ester, (3S)-

Comprehensive Overview of 1-Pyrrolidinecarboxylic acid, 3-[(2E)-1-oxo-2-buten-1-yl]-, 1,1-dimethylethyl ester, (3S)- (CAS No. 2137069-72-6)

The compound 1-Pyrrolidinecarboxylic acid, 3-[(2E)-1-oxo-2-buten-1-yl]-, 1,1-dimethylethyl ester, (3S)- (CAS No. 2137069-72-6) is a specialized chiral intermediate widely utilized in pharmaceutical synthesis and organic chemistry research. Its unique structure, featuring a pyrrolidine core and an α,β-unsaturated carbonyl moiety, makes it a valuable building block for drug discovery and asymmetric synthesis. With the growing demand for enantiomerically pure compounds in the pharmaceutical industry, this ester derivative has gained significant attention for its potential applications in developing targeted therapies.

One of the key structural features of this compound is its (3S)-stereochemistry, which is crucial for achieving high enantioselectivity in synthetic pathways. The presence of the 1,1-dimethylethyl ester (tert-butyl ester) group enhances its stability under various reaction conditions, making it a preferred choice for multi-step syntheses. Researchers often explore its reactivity in Michael additions, cross-coupling reactions, and catalytic hydrogenation, which are frequently searched topics in synthetic chemistry forums and academic databases.

In recent years, the compound has been investigated for its role in the synthesis of protease inhibitors and kinase modulators, aligning with the pharmaceutical industry's focus on precision medicine. Its α,β-unsaturated carbonyl functionality allows for conjugation with biomolecules, a property leveraged in the design of covalent inhibitors—a hot topic in drug development. This aligns with trending searches such as "covalent drug design" and "chiral auxiliaries in medicinal chemistry," reflecting its relevance in contemporary research.

From a synthetic perspective, the compound's pyrrolidine scaffold is a common motif in bioactive molecules, contributing to its versatility. The tert-butyl ester group not only aids in purification but also serves as a protective group for carboxylic acids, a strategy often discussed in organic chemistry optimization. Laboratories focusing on peptide mimetics and small molecule therapeutics frequently employ this compound due to its compatibility with solid-phase synthesis and fragment-based drug design (FBDD) methodologies.

Environmental and regulatory considerations have also influenced the compound's applications. With increasing emphasis on green chemistry, researchers evaluate its synthetic routes for atom economy and waste reduction. Questions like "sustainable chiral synthesis" and "eco-friendly protecting groups" are frequently associated with such intermediates, highlighting the intersection of innovation and sustainability in modern chemistry.

In summary, 1-Pyrrolidinecarboxylic acid, 3-[(2E)-1-oxo-2-buten-1-yl]-, 1,1-dimethylethyl ester, (3S)- (CAS No. 2137069-72-6) represents a critical tool for chemists exploring asymmetric synthesis and drug discovery. Its structural features and reactivity profile continue to inspire advancements in both academic and industrial settings, addressing the evolving needs of the life sciences sector.

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